8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Synthetic Methodology Tetrahydroisoquinoline Derivatives

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 947499-03-8) is a brominated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, characterized by a bromine atom at the 8-position and a methyl group at the 2-position on the saturated nitrogen-containing heterocyclic ring. The molecular formula is C10H12BrN with a molecular weight of 226.11 g/mol.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 947499-03-8
Cat. No. B1501675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS947499-03-8
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C(=CC=C2)Br
InChIInChI=1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3
InChIKeyHEVSJNXWDZDGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 947499-03-8): Chemical Identity and Baseline Procurement Data


8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 947499-03-8) is a brominated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, characterized by a bromine atom at the 8-position and a methyl group at the 2-position on the saturated nitrogen-containing heterocyclic ring . The molecular formula is C10H12BrN with a molecular weight of 226.11 g/mol . The compound is commercially available as a light yellow oil with purity specifications typically ranging from 96% to 98% . Key physicochemical parameters include a calculated LogP of approximately 2.37 to 2.72 and a polar surface area (PSA) of 3.24 Ų . The compound serves as a versatile synthetic intermediate, most notably cited in US patent US20080200471 A1 as a precursor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1].

Why Generic 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Substitution Introduces Uncontrolled Variability in Synthesis and Assay Reproducibility


Tetrahydroisoquinoline derivatives bearing halogen substituents at different positions exhibit markedly divergent reactivity profiles and physicochemical properties that preclude simple substitution. The 8-bromo regioisomer possesses a bromine atom ortho to the benzylic position on the aromatic ring, creating a distinct electronic environment that influences both nucleophilic aromatic substitution kinetics and cross-coupling efficiency compared to the 5-bromo or 7-bromo analogs [1]. Specifically, 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (available via custom synthesis only) and 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline represent fundamentally different synthetic handles due to altered steric accessibility at the reaction center [2]. Furthermore, the 8-bromo substitution pattern is explicitly validated in the patent literature for generating 11β-HSD1 inhibitor candidates, whereas other regioisomers lack documented efficacy in this therapeutic context [3]. Procurement of uncharacterized or positionally ambiguous bromo-THIQ analogs introduces uncontrolled variables in reaction yield, product purity, and downstream biological assay reproducibility.

Quantitative Differentiation Evidence for 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 947499-03-8) Relative to Analogs


Synthetic Yield Advantage: 8-Bromo Derivative Achieves Higher Isolated Yield Than 8-Hydroxy and 8-Cyano Analogs in the Established 8-Substituted THIQ Series

In the foundational synthetic study of 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines, the 8-bromo derivative was obtained via Sandmeyer reaction from the 8-amino precursor, which itself was prepared through a six-step sequence from isoquinoline [1]. The 8-bromo compound serves as a versatile intermediate for further functionalization via cross-coupling, whereas the 8-hydroxy (11) and 8-carbonitrile (13) analogs demonstrated lower overall synthetic accessibility and distinct reactivity profiles [1].

Medicinal Chemistry Synthetic Methodology Tetrahydroisoquinoline Derivatives

Validated Patent Utility: 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline as a Documented Intermediate for 11β-HSD1 Inhibitor Synthesis

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is explicitly cited in US Patent US20080200471 A1 (Memory Pharmaceuticals Corporation) as a key synthetic intermediate for the preparation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. The patent disclosure lists this specific compound on page/column 45-46 within the context of synthesizing tetrahydroisoquinoline-derived therapeutic candidates for metabolic disorders including type 2 diabetes and obesity [1]. In contrast, the 5-bromo regioisomer and the unsubstituted parent 2-methyl-1,2,3,4-tetrahydroisoquinoline lack comparable patent-validated utility in this specific therapeutic class.

11β-HSD1 Inhibitors Metabolic Disease Patent-Validated Intermediates

Lipophilicity Differentiation: 8-Bromo Substitution Increases Calculated LogP by Approximately 2.3 Log Units Relative to Unsubstituted Parent THIQ Scaffold

The 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline exhibits a calculated LogP of 2.37 to 2.72 , representing a substantial increase in lipophilicity compared to the unsubstituted 2-methyl-1,2,3,4-tetrahydroisoquinoline parent scaffold, which has a calculated LogP of approximately 0.0 to 0.5 [1]. This approximately 2.3 Log unit increase corresponds to a predicted ~200-fold increase in octanol-water partition coefficient, significantly impacting membrane permeability and tissue distribution of derived compounds.

Physicochemical Properties LogP ADME Prediction

Commercial Availability and Purity Benchmarking: 8-Bromo Regioisomer Offers Established Supply Chain with 96-98% Purity Specifications

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is commercially available from multiple established vendors including Sigma-Aldrich (96% purity, light yellow oil), Fluorochem (98% purity), and Leyan (98% purity) . In contrast, the 7-bromo regioisomer (CAS 258515-54-7) is listed as available only through custom synthesis, with no off-the-shelf commercial availability documented [1]. The 5-bromo regioisomer also lacks widespread commercial sourcing. This established supply chain for the 8-bromo derivative ensures reproducible quality and reduces lead times compared to custom-synthesized positional isomers.

Supply Chain Purity Specification Commercial Availability

Optimal Research and Industrial Application Scenarios for 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 947499-03-8)


Synthesis of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Candidates

This compound is optimally deployed as a synthetic intermediate in the preparation of 11β-HSD1 inhibitors for metabolic disease research, including type 2 diabetes and obesity. The 8-bromo substitution pattern is explicitly validated in US Patent US20080200471 A1, where it serves as a precursor for further derivatization to yield bioactive tetrahydroisoquinoline-based inhibitors [1]. The bromine atom provides a reactive handle for cross-coupling reactions to introduce diverse aryl or heteroaryl moieties at the 8-position.

Divergent Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 8-bromo substituent enables efficient Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for the rapid generation of 8-aryl, 8-amino, or 8-alkynyl tetrahydroisoquinoline libraries [2]. The calculated LogP of 2.37–2.72 positions derived compounds within a favorable lipophilicity range for CNS permeability (typically LogP 2–5), making this scaffold suitable for CNS-targeted library construction.

Structure-Activity Relationship (SAR) Studies at the 8-Position of THIQ Scaffolds

This compound is ideal for systematic SAR investigations examining the effect of 8-position substitution on biological activity. Unlike the 7-bromo regioisomer (CAS 258515-54-7) which requires custom synthesis and introduces weeks of lead time, the 8-bromo derivative is available off-the-shelf from multiple vendors at 96–98% purity, enabling immediate initiation of SAR campaigns without custom synthesis delays [3].

Intermediate for Cepharanthine-Related Natural Product Analog Synthesis

The 8-bromo-2-methyl tetrahydroisoquinoline scaffold has been employed as a starting material for the synthesis of cepharanthine-related compounds, specifically in the preparation of 1-(p-benzyloxybenzyl)-8-bromo-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline [4]. This application leverages the 8-bromo substitution for constructing complex bisbenzylisoquinoline alkaloid frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.